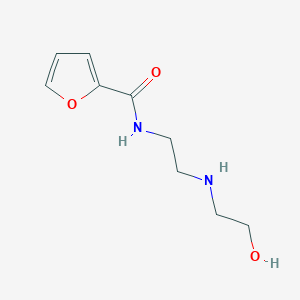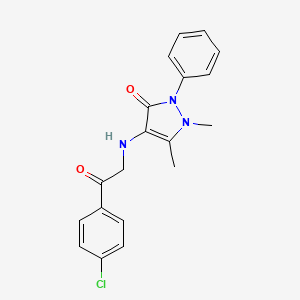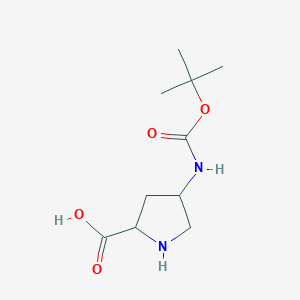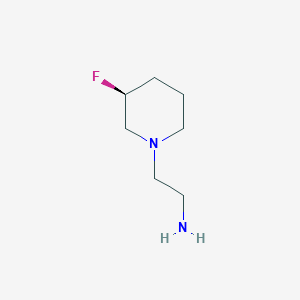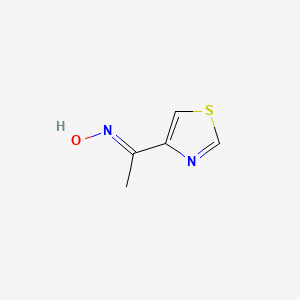
1-(Thiazol-4-yl)ethanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Thiazol-4-yl)ethanone oxime is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 1-(Thiazol-4-yl)ethanone oxime typically involves the reaction of thiazole derivatives with hydroxylamine. One common method includes the reaction of 4-thiazolyl ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol solvent under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(Thiazol-4-yl)ethanone oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, particularly at the C-2 and C-5 positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include nitrile oxides, amines, and substituted thiazole derivatives .
Scientific Research Applications
1-(Thiazol-4-yl)ethanone oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the production of dyes, fungicides, and biocides
Mechanism of Action
The mechanism of action of 1-(Thiazol-4-yl)ethanone oxime involves its interaction with various molecular targets. For instance, in biological systems, it may inhibit specific enzymes or receptors, leading to its observed antimicrobial or anti-inflammatory effects. The thiazole ring’s aromaticity and the oxime group’s reactivity play crucial roles in these interactions .
Comparison with Similar Compounds
1-(Thiazol-4-yl)ethanone oxime can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its unique combination of the thiazole ring and the oxime group, which imparts distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C5H6N2OS |
|---|---|
Molecular Weight |
142.18 g/mol |
IUPAC Name |
(NE)-N-[1-(1,3-thiazol-4-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C5H6N2OS/c1-4(7-8)5-2-9-3-6-5/h2-3,8H,1H3/b7-4+ |
InChI Key |
YFQLOVCNGQOSHY-QPJJXVBHSA-N |
Isomeric SMILES |
C/C(=N\O)/C1=CSC=N1 |
Canonical SMILES |
CC(=NO)C1=CSC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B15053192.png)
![5'-Aminospiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B15053196.png)
![Methyl 5-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B15053197.png)
![N,N-Dimethyl-1-(5-methylbenzo[b]thiophen-2-yl)methanamine](/img/structure/B15053206.png)
![4-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B15053213.png)
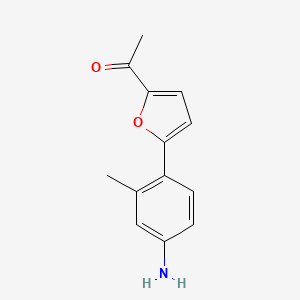
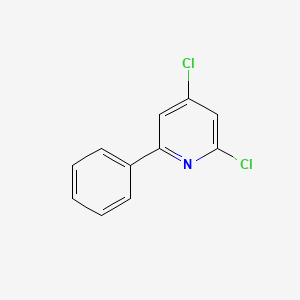
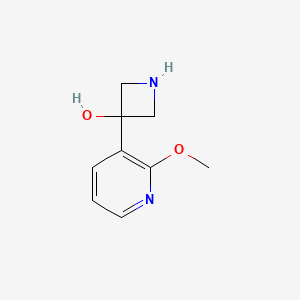
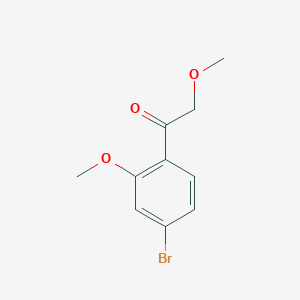
![1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile](/img/structure/B15053263.png)
